molecular formula C19H12O8S B1197754 Pyrogallol Red CAS No. 32638-88-3

Pyrogallol Red

Cat. No.: B1197754
CAS No.: 32638-88-3
M. Wt: 400.4 g/mol
InChI Key: KUQNCHZOCSYKOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrogallol Red (PGR) is an ortho-diphenolic dye that primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS). These include peroxynitrite, radical, peroxyl radicals, hypochlorite, and superoxide anion . These species play a crucial role in various biological processes, including cellular signaling and homeostasis. Their overproduction can lead to oxidative stress, causing damage to cell structures and contributing to various diseases .

Mode of Action

PGR interacts with its targets (ROS and RNS) through a high reactivity mechanism . This interaction results in the oxidation of PGR, leading to the formation of a phenoxy radical and a second charge transfer reaction generating an ortho-quinone derivative . This process is characterized by its characteristic spectroscopic absorption in the visible region .

Biochemical Pathways

The action of PGR affects several biochemical pathways. For instance, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Therefore, PGR’s action on this pathway can have significant downstream effects, potentially enhancing the body’s antioxidant defenses.

Result of Action

The primary result of PGR’s action is the formation of a colored complex when it reacts with its targets . This color change, which can be measured spectrophotometrically, is directly proportional to the protein concentration in the sample . This property of PGR has allowed the development of methodologies aimed at evaluating the antioxidant capacity of foods, beverages, and human fluids .

Action Environment

The action, efficacy, and stability of PGR can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of PGR with ROS and RNS . Additionally, the presence of other compounds, such as metals, can also impact PGR’s reactivity . Therefore, understanding these environmental influences is crucial for optimizing the use of PGR in various applications.

Biochemical Analysis

Biochemical Properties

Pyrogallol Red plays a crucial role in biochemical reactions, especially in protein quantification assays. It interacts with proteins by forming a red-colored complex in the presence of sodium molybdate. This interaction occurs through the binding of this compound to the amino groups of proteins, causing a shift in the absorption peak from 460 nm to 600 nm . This property makes this compound an effective reagent for measuring protein concentrations in biological samples.

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it can increase the activity of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of phenolic compounds . This increase in enzyme activity can lead to enhanced production of anthocyanins and phenolics, which are important for cellular defense mechanisms. Additionally, this compound has been observed to maintain high radical scavenging activity, which can protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to proteins and forming stable complexes. This binding interaction is facilitated by the presence of sodium molybdate, which enhances the affinity of this compound for protein amino groups . The formation of these complexes can lead to changes in protein conformation and function, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. When stored properly, this compound remains stable and effective for protein quantification. Prolonged exposure to light or high temperatures can lead to degradation of the compound, reducing its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining antioxidant activity and protein stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defenses and protect against oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage range is beneficial, but exceeding this range can lead to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a role in the biosynthesis of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the overall antioxidant capacity of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cellular uptake mechanisms and binding affinities .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific locations within the cell. The subcellular localization of this compound is crucial for its role in protein quantification and antioxidant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrogallol Red can be synthesized through the reaction of pyrogallol with phthalic anhydride in the presence of sulfuric acid. The reaction involves the formation of a sulfonephthalein structure, which imparts the characteristic red color to the compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

    Reaction of Pyrogallol with Phthalic Anhydride: Pyrogallol is reacted with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the sulfonephthalein structure.

    Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNCHZOCSYKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067703
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32638-88-3, 85531-30-2
Record name Pyrogallol red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32638-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrogallol sulfonphthalein
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032638883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrogallol Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyrogallol Red (PGR) interacts with proteins primarily through electrostatic interactions with protonated amino acid side chains, particularly α and ε-amino groups. [] This interaction forms a blue-colored complex in the presence of molybdate ions under acidic conditions. [] The formation of this complex is the basis for its use in protein assays. [, ] Additionally, PGR can form ternary complexes with metal ions and surfactants, leading to enhanced color changes and spectral shifts. [, ]

A: While PGR is not primarily known for its catalytic properties, it plays a role as a mediator in electrochemical sensing. For example, a multi-walled carbon nanotube/gold nanoparticle paste electrode modified with PGR demonstrated enhanced electrocatalytic oxidation of hydrazine. [] This modification significantly lowered the overpotential and enhanced the peak current response, enabling sensitive hydrazine detection. []

A: Yes, studies have utilized quantum chemical analysis to understand the relationship between the structure of flavonoids, including PGR, and their oxygen radical absorbance capacity (ORAC) values. [] These studies investigated parameters like proton affinity (PA) and electron transfer enthalpy (ETE) to explain the radical scavenging activity of PGR and its analogs. []

A: The presence and position of hydroxyl groups significantly influence PGR's reactivity. The proton affinity (PA) values, crucial for radical scavenging activity, are affected by intramolecular interactions, hydrogen bonding, the presence of the 3-hydroxyl group in the C ring, and conjugation systems. [] Modifications to these structural features can impact PGR's activity and selectivity.

A: PGR-based protein assay reagents often incorporate stabilizing agents to maintain reagent performance. [] Specific formulation strategies are proprietary to manufacturers, but the inclusion of stabilizers like sodium benzoate and surfactants like lauryl sodium sulfate is common. []

ANone: The provided research focuses on PGR's analytical applications. As a result, information regarding its PK/PD profile, including ADME properties, is not available within these studies.

A: Spectrophotometers are essential for studying PGR-based assays and characterizing complex formation. [, , , , , ] Electrochemical workstations are crucial for investigating PGR's role in electrochemical sensing. [, ] Access to computational chemistry software and expertise is beneficial for SAR studies and modeling PGR's interactions. []

A: PGR has been a valuable analytical tool for decades. Its use in protein assays gained prominence as a sensitive alternative to traditional methods like the Coomassie Brilliant Blue assay. [, , , ] The development of automated analyzers further solidified its role in clinical laboratories for routine urine protein quantification. [, , ] Research continues to explore its applications in electrochemical sensing and other analytical techniques. [, ]

A: The development of PGR-based sensors exemplifies cross-disciplinary collaboration between chemistry and material science. [] Its use in studying antioxidant capacity through ORAC assays highlights its relevance in food chemistry and nutrition research. [] Furthermore, combining PGR with advanced analytical techniques like microspectrophotometry and flow injection analysis showcases its versatility across different analytical chemistry sub-disciplines. [, ]

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